

Application Notes and Protocols for Long-Term Cell Treatment with BI-4464

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For Researchers, Scientists, and Drug Development Professionals

Introduction

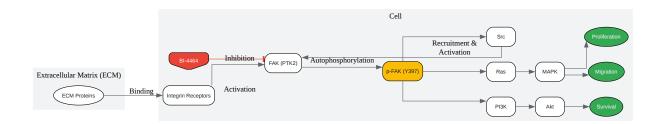
BI-4464 is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK).[1][2] With a half-maximal inhibitory concentration (IC50) of 17 nM, **BI-4464** serves as a potent tool for investigating the roles of FAK in various cellular processes.[1][2] FAK is a critical non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell survival, proliferation, migration, and angiogenesis. Dysregulation of FAK signaling is implicated in the progression of several cancers, making it a compelling target for therapeutic development. These application notes provide detailed protocols for the long-term treatment of cells with **BI-4464** to assess its effects on cell viability, proliferation, and FAK signaling.

Mechanism of Action and Signaling Pathway

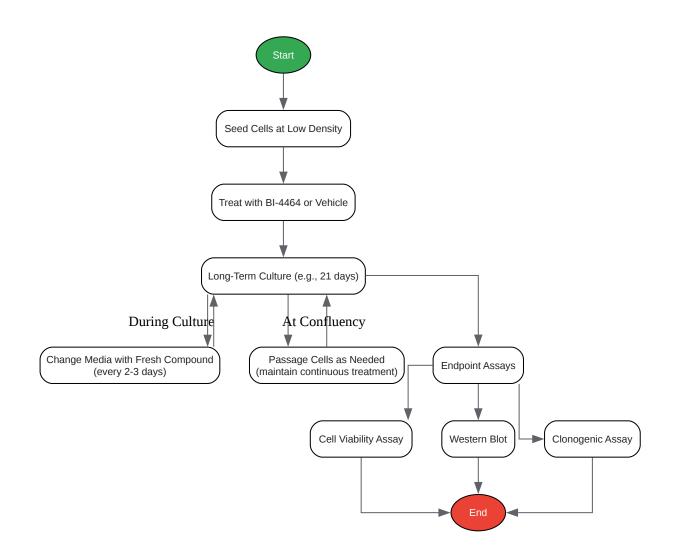
BI-4464 exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of FAK. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for its activation.[1] Inhibition of Y397 phosphorylation blocks the recruitment of SH2 domain-containing proteins, such as Src family kinases, thereby attenuating downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways.

FAK Signaling Pathway Inhibition by BI-4464









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References

- 1. medchemexpress.com [medchemexpress.com]
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